
Acetamide, N-(8-(dimethylamino)-3-methyl-2-phenazinyl)-2-(methylnitrosoamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- is a complex organic compound with a unique structure that includes a phenazine ring, a dimethylamino group, and a methylnitrosoamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Dimethylamino Group: This step usually involves the reaction of the phenazine derivative with dimethylamine in the presence of a catalyst.
Addition of the Methylnitrosoamino Group: This is typically done through a nitration reaction followed by reduction and subsequent methylation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitroso group, potentially converting it to an amine or hydroxylamine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of dyes, polymers, and other materials due to its chemical properties.
Mecanismo De Acción
The mechanism by which ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino and methylnitrosoamino groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s activity. The phenazine ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylacetamide: A simpler compound with similar functional groups but lacking the phenazine ring.
Phenazine Derivatives: Compounds with the phenazine ring but different substituents.
Uniqueness
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- is unique due to its combination of functional groups and the phenazine ring, which confer specific chemical and biological properties not found in simpler compounds.
This detailed article provides a comprehensive overview of ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
89747-88-6 |
|---|---|
Fórmula molecular |
C18H20N6O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-[8-(dimethylamino)-3-methylphenazin-2-yl]-2-[methyl(nitroso)amino]acetamide |
InChI |
InChI=1S/C18H20N6O2/c1-11-7-15-17(9-14(11)21-18(25)10-24(4)22-26)20-16-8-12(23(2)3)5-6-13(16)19-15/h5-9H,10H2,1-4H3,(H,21,25) |
Clave InChI |
ARRYNCGMZQCJJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1NC(=O)CN(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


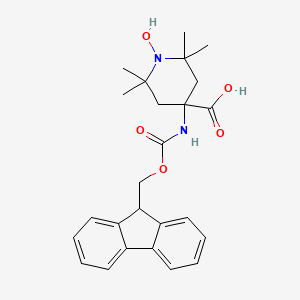

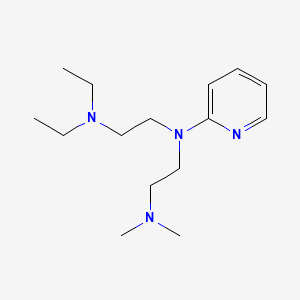
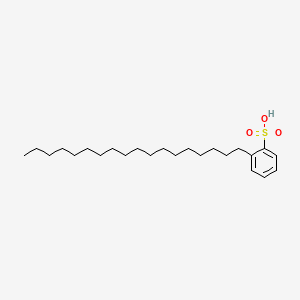
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)

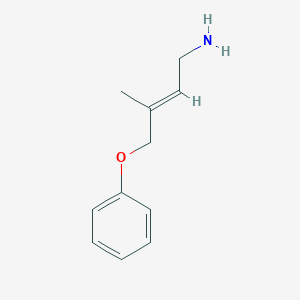
(2-propanolato)-](/img/structure/B13783339.png)
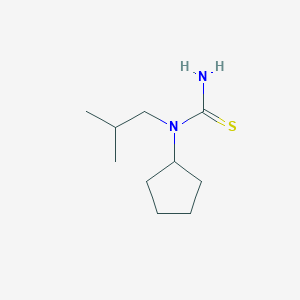
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
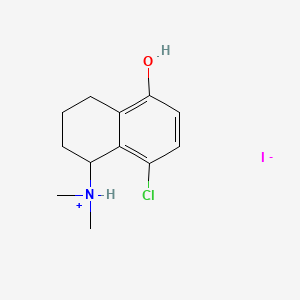

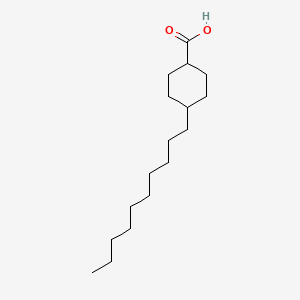
![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)
